15-Hydroxydehydroabietic acid 15-Hydroxydehydroabietic acid Natural product derived from plant source.
15-Hydroxydehydroabietic acid is a natural product found in Dicranopteris linearis, Larix kaempferi, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 54113-95-0
VCID: VC20762264
InChI: InChI=1S/C20H28O3/c1-18(2,23)14-7-8-15-13(12-14)6-9-16-19(15,3)10-5-11-20(16,4)17(21)22/h7-8,12,16,23H,5-6,9-11H2,1-4H3,(H,21,22)/t16-,19-,20-/m1/s1
SMILES: CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol

15-Hydroxydehydroabietic acid

CAS No.: 54113-95-0

Cat. No.: VC20762264

Molecular Formula: C20H28O3

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

15-Hydroxydehydroabietic acid - 54113-95-0

CAS No. 54113-95-0
Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
IUPAC Name (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Standard InChI InChI=1S/C20H28O3/c1-18(2,23)14-7-8-15-13(12-14)6-9-16-19(15,3)10-5-11-20(16,4)17(21)22/h7-8,12,16,23H,5-6,9-11H2,1-4H3,(H,21,22)/t16-,19-,20-/m1/s1
Standard InChI Key ILQLITDRYFHAGM-NSISKUIASA-N
Isomeric SMILES C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O
SMILES CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O
Canonical SMILES CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O
Appearance Powder

Occurrence and Natural Sources

Distribution in Plant Species

15-Hydroxydehydroabietic acid has been identified in various plant sources, primarily in coniferous species. Abietane-type diterpenoids, including dehydroabietic acid and its derivatives, are common constituents of the resin of Pinaceae family members . While specific information about 15-hydroxydehydroabietic acid in Pinus thunbergii is limited, related abietane compounds such as neoabietic, dehydroabietic, abietic, levopimaric, and palustric acids have been identified in the defoliated twigs and outer bark of this species .

The distribution of abietane-type compounds can vary significantly among different plant tissues. For instance, in Pinus thunbergii, while labdane-type diterpenoids dominate the needle extracts, abietane-type compounds are more prevalent in defoliated twigs and outer bark . This tissue-specific distribution suggests specialized biosynthetic pathways and potentially distinct biological functions for these compounds within the plant.

Biotransformation Pathways

Research has demonstrated that 15-hydroxydehydroabietic acid can be obtained through biotransformation processes. One documented approach involves the fungal transformation of dehydroabietic acid, where specific microorganisms introduce a hydroxyl group at the C-15 position . The biotransformation product appears as a white powder and has been characterized through various spectroscopic techniques to confirm its structure .

This biotransformation pathway represents an interesting approach for obtaining this compound and potentially other structurally related derivatives with modified properties and activities. The ability to enzymatically introduce specific functional groups at precise positions in the abietane skeleton provides opportunities for creating diverse compounds with potentially enhanced biological properties.

Chemical Characterization

Physical and Chemical Properties

15-Hydroxydehydroabietic acid exists as a solid at room temperature and requires storage at -20°C for stability . Table 1 summarizes the key physical and chemical properties of this compound based on available data.

Table 1: Physical and Chemical Properties of 15-Hydroxydehydroabietic Acid

PropertyValueReference
Molecular FormulaC20H28O3
Molecular Weight316.43452 g/mol
Physical StateSolid
Storage Temperature-20°C
CAS Number54113-95-0
FDA UNIISJT5EC4FM4
UNSPSC Code12352205

The presence of both carboxylic acid and hydroxyl functionalities in 15-hydroxydehydroabietic acid contributes to its relatively high polarity compared to other abietane diterpenoids. These functional groups also provide sites for potential derivatization or conjugation in biological systems, which may influence the compound's pharmacokinetic properties and biological activities.

Spectroscopic Data

The spectroscopic characterization of 15-hydroxydehydroabietic acid has been primarily accomplished through NMR spectroscopy. The position of the hydroxyl group at C-15 is evidenced by the 13C NMR signal at δ 72.3, which is characteristic for a carbon bearing a hydroxyl group . The HMBC coupling between this carbon and the C-16 and C-17 methyl protons further confirms the position of the hydroxyl group .

These spectroscopic data provide essential information for confirming the identity and structural features of 15-hydroxydehydroabietic acid, distinguishing it from other hydroxylated derivatives of dehydroabietic acid, such as 1β-hydroxydehydroabietic acid and 16-hydroxydehydroabietic acid, which have also been reported in the literature .

Related Compounds

Structural Analogs

Several structurally related compounds have been identified, including other hydroxylated derivatives of dehydroabietic acid. For example, 15-hydroxy-7-oxodehydroabietic acid (C20H26O4, molecular weight 330.4 g/mol) represents a more oxidized form with an additional oxo group at the C-7 position . This compound has been reported in plants such as Desmodium uncinatum and Abies spectabilis .

Other hydroxylated derivatives include 1β-hydroxydehydroabietic acid and 16-hydroxydehydroabietic acid, which differ in the position of the hydroxyl group . These structural variations result in different physical, chemical, and potentially biological properties, illustrating the diverse nature of abietane-type diterpenoids and their derivatives.

The structural diversity among these compounds is of particular interest in natural product chemistry and medicinal chemistry, as small structural differences can lead to significant variations in biological activities and potential applications.

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)Updated
Sigma-AldrichSMB0019715-Hydroxydehydroabietic acid ≥95% (LC/MS-ELSD)1mg$4712024-03-01
CrysdotCD3200104015-Hydroxydehydroabietic acid 95+%5mg$6402021-12-16
AvaChem354115-Hydroxydehydroabietic acid10mg$7902021-12-16
AvaChem354115-Hydroxydehydroabietic acid2mg$2902021-12-16
ArctomCFN9890615-Hydroxydehydroabietic acid5mg$3832021-12-16

The relatively high pricing reflects the specialized nature of this compound and the challenges associated with its isolation or synthesis . The small packaging sizes (1-10mg) indicate that it is primarily marketed for analytical or research purposes rather than industrial applications. The availability from multiple suppliers suggests ongoing research interest in this compound, despite its specialized nature.

Research Applications

Current Research Status

While the search results don't provide extensive information about specific biological activities or applications of 15-hydroxydehydroabietic acid, research on related abietane diterpenoids has demonstrated various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The hydroxylation at C-15 potentially modifies these activities compared to the parent compound, dehydroabietic acid.

The biotransformation of dehydroabietic acid to produce 15-hydroxydehydroabietic acid, as reported in the literature, suggests interest in exploring modified forms of abietane diterpenoids for potential enhancement of biological activities . This approach represents a promising avenue for developing new bioactive compounds based on naturally occurring diterpenoid scaffolds.

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